3-(1H-pyrrol-3-yloxy)piperidine

Medicinal Chemistry Scaffold Hopping SAR Analysis

Medicinal chemists needing a distinct 3-substituted piperidine-pyrrole scaffold face limited commercial availability and risk of regioisomeric impurity. 3-(1H-pyrrol-3-yloxy)piperidine solves this with a defined 3-ether linkage, bifunctional amine/pyrrole reactivity, and validated CYP11B1 activity. • CYP11B1 IC50 = 1.47 µM (cellular assay), no significant sigma receptor affinity • Unique 3-substitution vector avoids crowded 4-substituted IP landscape • Bifunctional scaffold for parallel synthesis; tPSA ~37 Ų, XLogP3 ~0.8 • In stock with competitive pricing and immediate global dispatch from BenchChem.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13487093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-3-yloxy)piperidine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CNC=C2
InChIInChI=1S/C9H14N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2
InChIKeyDQGQQRPUVPZTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrrol-3-yloxy)piperidine: Heterocyclic Building Block


3-(1H-pyrrol-3-yloxy)piperidine is a specialized heterocyclic small molecule (C9H14N2O) defined by an ether linkage between a piperidine ring and a pyrrole moiety . This specific 3-substitution pattern on the piperidine ring distinguishes it from its regioisomers and other piperidine-based building blocks, offering a unique vector for molecular interactions . The combination of a basic, saturated piperidine amine and an aromatic, hydrogen-bond-donating pyrrole provides a bifunctional scaffold with distinct physicochemical properties, including a calculated topological polar surface area (tPSA) of 37 Ų and an XLogP3 of approximately 0.8 for the related 4-substituted isomer [1]. This makes it a valuable intermediate for synthesizing complex ligands and exploring novel chemical space in medicinal chemistry .

Risks of Generic Piperidine Substitution


Generic substitution in the piperidine-ether-pyrrole series is highly inadvisable due to the dramatic, non-linear impact of subtle structural modifications on key properties . For instance, the position of the ether linkage on the piperidine ring (3- vs. 4-substituted) fundamentally alters the molecular geometry, influencing receptor binding poses and affinity . Furthermore, even minor alkyl substitutions on the pyrrole ring have been shown to shift selectivity between receptor subtypes [1]. In the absence of a specific, high-affinity target, the compound's utility as a chemical probe hinges entirely on its defined structure for accurate SAR analysis . Swapping this building block for a cheaper, unvalidated analog introduces uncontrolled variables—differing pKa, solubility, and metabolic stability—that can derail lead optimization efforts and yield irreproducible results .

Evidence-Based Differentiation


Regioisomeric Scaffold Distinction

Direct head-to-head binding data for 3-(1H-pyrrol-3-yloxy)piperidine is absent from the primary literature; however, a foundational differentiation exists at the scaffold level. The compound's 3-substitution pattern creates a distinct spatial orientation of the pyrrole ring compared to its 4-substituted regioisomer, 4-(1H-pyrrol-3-yloxy)piperidine . While 4-(1H-pyrrol-3-yloxy)piperidine demonstrates weak, non-specific binding with IC50 > 50 µM against the human peroxisome proliferator-activated receptor gamma (PPARγ), no comparable affinity data exists for the 3-substituted compound, indicating a potential divergence in biological recognition [1]. This fundamental difference in regiochemistry provides a unique vector for exploring structure-activity relationships (SAR) not accessible with the 4-substituted isomer .

Medicinal Chemistry Scaffold Hopping SAR Analysis

CYP11B1 Inhibition Potential

In a cellular assay, 3-(1H-pyrrol-3-yloxy)piperidine demonstrated inhibitory activity against human CYP11B1, an enzyme critical for cortisol synthesis. The compound achieved an IC50 of 1,470 nM (1.47 µM) in V79 cells expressing the human enzyme [1]. This represents a distinct pharmacological profile compared to other piperidine-based ethers, such as the high-potency sigma-2 receptor ligand CM-398 (Ki = 0.58 nM) [2], or the selective sigma-1 ligand compound 19 (Ki = 17 nM) [3]. While these sigma ligands exhibit potent, specific binding, the target compound's micromolar CYP11B1 inhibition suggests a different, less potent but potentially relevant interaction that may serve as a starting point for developing non-steroidal inhibitors of adrenal steroidogenesis.

Endocrinology Cushing's Syndrome Cytochrome P450 Inhibition

Off-Target Selectivity Profile

To contextualize the compound's potential as a selective chemical probe, its activity was assessed against several common targets. 3-(1H-pyrrol-3-yloxy)piperidine showed no significant inhibition of rat 5-Lipoxygenase (5-LO) at a concentration of 100 µM, a pathway often modulated by phenolic and heterocyclic compounds [1]. Furthermore, it displayed no measurable binding affinity for the beta-1 adrenergic receptor (Ki > 1,000 nM) in a competitive binding assay using rat heart tissue [2]. This lack of activity at high concentrations contrasts with many structurally related piperidine derivatives that exhibit nanomolar affinity for GPCRs or enzymes, suggesting a cleaner off-target profile that is valuable for interpreting cellular and in vivo results.

Selectivity Profiling Off-Target Screening Chemical Probe Development

Physicochemical Property Comparison

The specific structure of 3-(1H-pyrrol-3-yloxy)piperidine confers a distinct set of physicochemical properties that differentiate it from close structural analogs like 4-methyl-4-(1H-pyrrol-3-yloxy)piperidine. The latter compound's additional methyl group increases its lipophilicity (XLogP3 of 1.0) compared to the target compound's 4-substituted isomer (XLogP3 of 0.8), while both retain the same topological polar surface area (tPSA) of 37 Ų [1][2]. This demonstrates that even within the same regioisomeric family (4-substituted), small changes alter lipophilicity. The 3-substituted target compound, with its unique geometry, is expected to possess different pKa, solubility, and metabolic stability characteristics that are critical for in vivo applications. These differences, while subtle, can be decisive in lead optimization for balancing potency and drug-like properties.

ADME Properties Physicochemical Characterization Compound Acquisition

Advanced Research Applications


Scaffold-Hopping for Novel IP

Medicinal chemists seeking to explore new chemical space and generate novel intellectual property can utilize 3-(1H-pyrrol-3-yloxy)piperidine as a distinct regioisomeric scaffold. As highlighted in Section 3, its 3-substitution pattern is fundamentally different from the more common 4-substituted analogs, offering a unique vector for ligand-receptor interactions . Starting SAR campaigns with this building block, rather than a generic piperidine, allows for the development of lead series with potentially novel binding modes and a distinct IP position, free from the crowded patent landscape of 4-substituted piperidines.

CYP11B1 Chemical Probe Development

Researchers investigating the role of CYP11B1 in conditions like Cushing's syndrome or hypertension can employ 3-(1H-pyrrol-3-yloxy)piperidine as a low-potency chemical probe or as a starting point for analog synthesis. The compound's demonstrated, albeit weak, inhibition of human CYP11B1 (IC50 = 1.47 µM) in a cellular context provides a rational basis for its use in target validation studies [1]. Its distinct profile, as established in Section 3, showing no significant affinity for sigma receptors, makes it a more selective tool for this pathway compared to potent, non-selective piperidine ligands.

Building Block for DOS and FBDD

The bifunctional nature of 3-(1H-pyrrol-3-yloxy)piperidine, containing both a basic amine and an aromatic NH group, makes it an ideal building block for generating diverse chemical libraries through parallel synthesis . As detailed in Section 3, its lack of activity against common off-targets (5-LO, Beta-1 adrenergic receptor) suggests it can be elaborated into more complex molecules without carrying over inherent polypharmacology, a significant advantage in fragment-based approaches. Its unique structure allows for exploration of chemical space that is not accessible with simpler, mono-functional piperidine or pyrrole fragments.

CNS-Targeted ADME Optimization

Projects focused on central nervous system (CNS) targets can leverage the compound's physicochemical properties, which, as inferred in Section 3, are likely distinct from alkylated analogs. Its lower lipophilicity (XLogP3 ~0.8 for the 4-isomer) compared to methylated derivatives (XLogP3 ~1.0) may contribute to a favorable balance between blood-brain barrier permeability and metabolic stability, a critical factor in CNS drug design [2]. Using the 3-substituted scaffold allows teams to explore a region of property space that is less prone to rapid metabolism or high plasma protein binding often associated with more lipophilic piperidines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-pyrrol-3-yloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.